molecular formula C23H26N4O4S2 B2748481 4-(N,N-diethylsulfamoyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 392254-61-4

4-(N,N-diethylsulfamoyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2748481
CAS RN: 392254-61-4
M. Wt: 486.61
InChI Key: QRYKIGFQGCWXEW-UHFFFAOYSA-N
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Description

4-(N,N-diethylsulfamoyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C23H26N4O4S2 and its molecular weight is 486.61. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis and Potential Applications

Synthetic Pathways and Structural Analysis : The exploration of novel synthetic pathways for creating derivatives of the compound , such as 4-(N,N-diethylsulfamoyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, has been a focal point of research. Studies have detailed the synthesis of related compounds, offering insights into potential applications in medicinal chemistry and material science. For instance, the synthesis of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives bearing a phosphonylbenzyl chain reveals a methodology that could be adapted for the synthesis of complex molecules for pharmaceutical applications (Xiao et al., 2008).

Heterocyclic Chemistry and Drug Discovery : The compound's structural motif, incorporating a benzamide moiety linked to a pyrazole core, is reminiscent of frameworks studied for their pharmacological potentials. Research into thiophenylhydrazonoacetates and their role in heterocyclic synthesis has shown the versatility of similar structures in generating pharmacologically active molecules (Mohareb et al., 2004). This suggests that derivatives of this compound could be explored for their therapeutic properties.

Photophysical Properties and Material Science Applications : The study of the photophysical properties of related compounds, such as N-2-Aryl-1,2,3-Triazoles, indicates potential applications in the development of new fluorescent materials for bioimaging or sensing technologies. The detailed analysis of absorption, emission, and quantum yields could guide the design of derivatives with optimized photophysical characteristics for specific applications (Padalkar et al., 2015).

Antiproliferative and Antimicrobial Activities : The investigation into the antiproliferative activities of pyrazole-sulfonamide derivatives against various cancer cell lines underscores the potential of structurally related compounds in oncology. Some derivatives have shown promising activities comparable to established anticancer drugs, suggesting that modifications to the this compound scaffold could yield new antitumor agents (Mert et al., 2014).

Carbonic Anhydrase Inhibition for Therapeutic Use : The exploration of aromatic sulfonamide inhibitors of carbonic anhydrases has been a significant area of research, with implications for the treatment of conditions such as glaucoma, epilepsy, and cancer. The study of novel sulfonamide compounds and their inhibitory effects on carbonic anhydrase isoenzymes presents a foundation for developing derivatives with enhanced specificity and potency for therapeutic applications (Supuran et al., 2013).

properties

IUPAC Name

4-(diethylsulfamoyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S2/c1-4-26(5-2)33(29,30)19-12-6-16(7-13-19)23(28)24-22-20-14-32-15-21(20)25-27(22)17-8-10-18(31-3)11-9-17/h6-13H,4-5,14-15H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYKIGFQGCWXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.